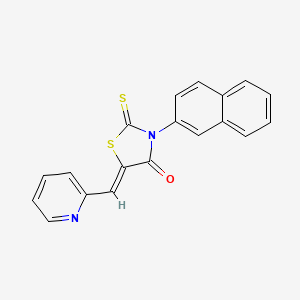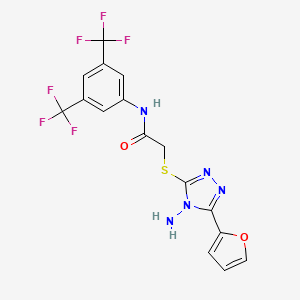
3-(2-Naphthyl)-5-(2-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Naphthyl)-5-(2-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one: , often referred to as “NPMT” , is a heterocyclic organic compound. Let’s break down its structure:
Chemical Formula: C16H10N2OS
Molecular Weight: Approximately 282.33 g/mol
The compound consists of a thiazolidinone ring (a five-membered ring containing sulfur and nitrogen) fused with a naphthalene ring and a pyridine ring. Its intriguing structure makes it an attractive candidate for various applications.
准备方法
a. Synthetic Routes
Several synthetic routes exist for NPMT. One common method involves the condensation of 2-naphthylamine with 2-pyridinecarbaldehyde in the presence of thiosemicarbazide. The reaction proceeds through cyclization to form the thiazolidinone ring.
b. Reaction Conditions
Reagents: 2-naphthylamine, 2-pyridinecarbaldehyde, thiosemicarbazide
Solvent: Ethanol or another suitable solvent
Temperature: Typically reflux conditions
Catalyst: Acidic or basic catalysts may be used
c. Industrial Production
While NPMT is not produced on an industrial scale, it serves as a valuable intermediate in the synthesis of other compounds.
化学反应分析
NPMT participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the thiazolidinone ring yields the corresponding thiazolidine.
Substitution: NPMT can undergo nucleophilic substitution reactions at the pyridine nitrogen or the thiazolidinone sulfur.
Common Reagents: Oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Major Products: The specific products depend on reaction conditions and substituents.
科学研究应用
NPMT finds applications in:
Medicinal Chemistry: Researchers explore its potential as an antitumor, anti-inflammatory, or antimicrobial agent.
Coordination Chemistry: NPMT ligands form complexes with transition metals, influencing their reactivity.
Material Science: It contributes to the design of functional materials due to its unique structure.
作用机制
The exact mechanism of NPMT’s effects remains an active area of research. It likely interacts with cellular targets, modulating biological pathways. Further studies are needed to elucidate its precise mode of action.
相似化合物的比较
NPMT stands out due to its fused naphthalene-pyridine-thiazolidinone structure. Similar compounds include:
2-Naphthyl-(2-pyridyl)methanol: A related compound with a hydroxyl group instead of the thioxo group .
2-Naphthyl-N-(3-(phenylmethoxy)(2-pyridyl))formamide: Another derivative with a formamide group .
属性
分子式 |
C19H12N2OS2 |
|---|---|
分子量 |
348.4 g/mol |
IUPAC 名称 |
(5Z)-3-naphthalen-2-yl-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H12N2OS2/c22-18-17(12-15-7-3-4-10-20-15)24-19(23)21(18)16-9-8-13-5-1-2-6-14(13)11-16/h1-12H/b17-12- |
InChI 键 |
RBYJCVFUQMOWFE-ATVHPVEESA-N |
手性 SMILES |
C1=CC=C2C=C(C=CC2=C1)N3C(=O)/C(=C/C4=CC=CC=N4)/SC3=S |
规范 SMILES |
C1=CC=C2C=C(C=CC2=C1)N3C(=O)C(=CC4=CC=CC=N4)SC3=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2Z)-5,5-dioxido-3-(4-phenoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide](/img/structure/B12154939.png)
![ethyl 2-{(3E)-3-[hydroxy(4-methoxy-2-methylphenyl)methylidene]-4,5-dioxo-2-phenylpyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12154951.png)
![N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-4-methoxybenzamide](/img/structure/B12154954.png)

![(4E)-5-(3-bromophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12154963.png)
![N-(4-ethoxyphenyl)-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B12154971.png)

![6-Chloro-2-{5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid](/img/structure/B12154990.png)
![4-methoxy-N-[(1Z)-3-oxo-3-[(2-phenylethyl)amino]-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide](/img/structure/B12154991.png)
![7,9-Dichloro-2-phenyl-5-(4-propoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12154993.png)
![Methyl 6-imino-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B12154996.png)
![2-[(3-ethoxypropyl)amino]-9-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12154998.png)
![2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(Z)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12155008.png)
![2-(2-{4-[(Difluoromethyl)sulfanyl]phenyl}hydrazin-1-ylidene)cyclohexane-1,3-dione](/img/structure/B12155011.png)
